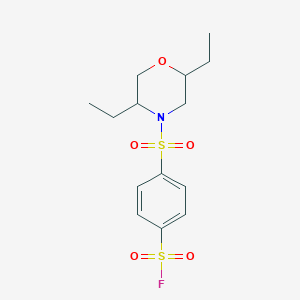

![molecular formula C13H16N4O3 B2983851 6-Amino-1-benzyl-5-[(2-hydroxyethyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 380433-19-2](/img/structure/B2983851.png)

6-Amino-1-benzyl-5-[(2-hydroxyethyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

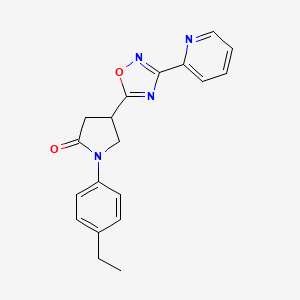

“6-Amino-1-benzyl-5-[(2-hydroxyethyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione” is a chemical compound with the molecular formula C13H16N4O3 . It is related to a class of compounds known as pyrimidinediones .

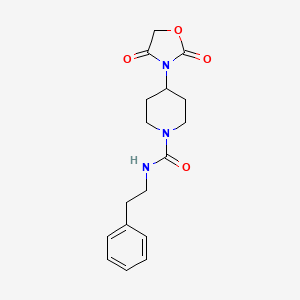

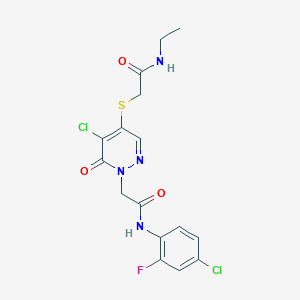

Molecular Structure Analysis

The molecular structure of this compound is based on a pyrimidinedione core, which is a six-membered ring containing two nitrogen atoms and two carbonyl groups . It also has an amino group and a benzyl group attached to the ring .Physical And Chemical Properties Analysis

This compound has a molecular weight of 276.29 . Other physical and chemical properties such as melting point, boiling point, and density are predicted to be 249.50°C, 579.00°C, and 1.4 g/cm3 respectively .Aplicaciones Científicas De Investigación

Anticancer Applications

Pyrimidine derivatives have been reported to exhibit anticancer properties . They can modulate myeloid leukemia and are used in treatments for leukemia . They also show potential in the treatment of breast cancer and idiopathic pulmonary fibrosis .

Antimicrobial and Antifungal Applications

These compounds have been found to have antimicrobial and antifungal properties, making them useful in the development of new drugs to combat various infections.

Antiparasitic Applications

Pyrimidine derivatives have been reported to exhibit antiparasitic properties , which could be useful in the treatment of diseases caused by parasites.

Diuretic Applications

These compounds have been found to have diuretic properties , which can help increase the amount of salt and water that comes out through the urine.

Antitumor Applications

Pyrimidine derivatives have been reported to exhibit antitumor properties , which could be useful in the development of new drugs for the treatment of various types of tumors.

Antifilarial Applications

These compounds have been found to have antifilarial properties , which could be useful in the treatment of diseases caused by filarial worms.

DNA Topoisomerase II Inhibitors

Pyrimidine derivatives have been reported to inhibit DNA topoisomerase II , an enzyme that controls the changes in DNA structure by catalyzing the breaking and rejoining of the DNA strand.

Antitubercular Agents

These compounds have been found to have antitubercular properties , which could be useful in the treatment of tuberculosis.

Mecanismo De Acción

Target of Action

It’s worth noting that compounds with similar structures have been used in suzuki–miyaura coupling reactions , which suggests that this compound might also interact with palladium catalysts or organoboron reagents.

Mode of Action

Compounds with similar structures have been known to participate in suzuki–miyaura coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

Based on its potential role in suzuki–miyaura coupling reactions , it can be inferred that this compound might be involved in carbon-carbon bond formation processes.

Result of Action

Given its potential role in suzuki–miyaura coupling reactions , it can be inferred that this compound might contribute to the formation of new carbon-carbon bonds.

Action Environment

It’s worth noting that the success of suzuki–miyaura coupling reactions, which this compound might participate in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Propiedades

IUPAC Name |

6-amino-1-benzyl-5-(2-hydroxyethylamino)pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O3/c14-11-10(15-6-7-18)12(19)16-13(20)17(11)8-9-4-2-1-3-5-9/h1-5,15,18H,6-8,14H2,(H,16,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRTOQPVGDOSDKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=C(C(=O)NC2=O)NCCO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)benzamide](/img/structure/B2983773.png)

![Methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate hydrochloride](/img/structure/B2983780.png)

![2-{[Bis(4-fluorophenyl)methoxy]methyl}oxirane](/img/structure/B2983782.png)

![2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2983786.png)